molecular formula C8H9ClFNO B11905037 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

Cat. No.: B11905037
M. Wt: 189.61 g/mol
InChI Key: PSEARNCXRNCEIO-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9ClFNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluoroaniline.

    Reaction with Epichlorohydrin: The aniline derivative reacts with epichlorohydrin under basic conditions to form an intermediate.

    Ring Opening: The intermediate undergoes ring-opening with ammonia or an amine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptor Binding: It may bind to receptors in the nervous system, modulating neurotransmitter activity.

    Pathways Involved: The compound can influence pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(3-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and therapeutic agents.

Properties

IUPAC Name

2-amino-2-(3-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEARNCXRNCEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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